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molecular formula C7H7N3O4S B8751042 (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid

(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid

Cat. No. B8751042
M. Wt: 229.22 g/mol
InChI Key: OBRMMFBYPFFKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06878827B2

Procedure details

2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate sodium dihydrate (syn-isomer) (24.6 g) was added to water (160 ml) and stirred at 20 to 30° C. Acetic anhydride (28.7 g) was added dropwise thereto for 60 minutes. During the dropwise addition, the pH of the mixture was controlled to 6.0±0.2 by using 20% aqueous sodium carbonate. After the dropwise addition, the mixture was stirred for 30 minutes, and the pH of the mixture was adjusted to 2.5 by using 6N hydrochloric acid. After the reaction liquid was cooled to 5° C., the precipitated crystal was filtered and washed with isopropanol and acetone successively. The obtained wet crystal was dried under reduced pressure to obtain 2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid (syn-isomer) (23.9 g) including two molecules of crystal water.
Name
2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate sodium dihydrate
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.O.[Na+].[NH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10](=[N:14][OH:15])[C:11]([O-:13])=[O:12])[N:9]=1.[C:16](OC(=O)C)(=[O:18])[CH3:17].C(=O)([O-])[O-].[Na+].[Na+].Cl>O>[NH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10](=[N:14][O:15][C:16](=[O:18])[CH3:17])[C:11]([OH:13])=[O:12])[N:9]=1 |f:0.1.2.3,5.6.7|

Inputs

Step One
Name
2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate sodium dihydrate
Quantity
24.6 g
Type
reactant
Smiles
O.O.[Na+].NC=1SC=C(N1)C(C(=O)[O-])=NO
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28.7 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 20 to 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the dropwise addition
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was filtered
WASH
Type
WASH
Details
washed with isopropanol and acetone successively
CUSTOM
Type
CUSTOM
Details
The obtained wet crystal was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)O)=NOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 23.9 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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